molecular formula C8H16N4O2S B14669680 Ethyl 4-(hydrazinecarbothioyl)piperazine-1-carboxylate CAS No. 42270-26-8

Ethyl 4-(hydrazinecarbothioyl)piperazine-1-carboxylate

Cat. No.: B14669680
CAS No.: 42270-26-8
M. Wt: 232.31 g/mol
InChI Key: XVEWCEUNSHFUOH-UHFFFAOYSA-N
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Description

Ethyl 4-(hydrazinecarbothioyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(hydrazinecarbothioyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with hydrazinecarbothioyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(hydrazinecarbothioyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(hydrazinecarbothioyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(hydrazinecarbothioyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydrazinecarbothioyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. Additionally, the piperazine ring can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-piperazinecarboxylate: A related compound with similar structural features but lacking the hydrazinecarbothioyl group.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another piperazine derivative with different substituents.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A compound with a hydrazine group but different ester substituents.

Uniqueness

Ethyl 4-(hydrazinecarbothioyl)piperazine-1-carboxylate is unique due to the presence of the hydrazinecarbothioyl group, which imparts distinct chemical reactivity and biological activity. This group allows the compound to participate in specific reactions and interactions that are not possible with other piperazine derivatives.

Properties

CAS No.

42270-26-8

Molecular Formula

C8H16N4O2S

Molecular Weight

232.31 g/mol

IUPAC Name

ethyl 4-(aminocarbamothioyl)piperazine-1-carboxylate

InChI

InChI=1S/C8H16N4O2S/c1-2-14-8(13)12-5-3-11(4-6-12)7(15)10-9/h2-6,9H2,1H3,(H,10,15)

InChI Key

XVEWCEUNSHFUOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NN

Origin of Product

United States

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